![molecular formula C11H9NO2S B1286145 2-Amino-5-(thiophen-2-yl)benzoic acid CAS No. 885268-32-6](/img/structure/B1286145.png)
2-Amino-5-(thiophen-2-yl)benzoic acid
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Overview
Description
“2-Amino-5-(thiophen-2-yl)benzoic acid” is a compound with the molecular formula C11H9NO2S . It is a widely studied compound in the scientific community, having several applications in various fields.
Synthesis Analysis
Thiophene derivatives, such as “2-Amino-5-(thiophen-2-yl)benzoic acid”, are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another study mentioned the synthesis of a series of 2-amino-5-nitrothiazole derived semicarbazones, which could be related to the synthesis of "2-Amino-5-(thiophen-2-yl)benzoic acid" .
Molecular Structure Analysis
The molecular structure of “2-Amino-5-(thiophen-2-yl)benzoic acid” consists of a benzoic acid group attached to a thiophene ring via an amino group . Thiophene is a five-membered ring made up of one sulfur as a heteroatom .
Chemical Reactions Analysis
Thiophene derivatives, including “2-Amino-5-(thiophen-2-yl)benzoic acid”, exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Scientific Research Applications
Synthesis of Novel Metal Complexes
A novel metal complex was synthesized using freshly prepared 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline ligand with Zn (II) sulphate heptahydrate in a 1:1 molar ratio . The ligand and the complex were characterized using different spectroscopic techniques .
Biological Perspective Exploration
The synthesized complex was used to assess the biological perspectives, including DNA binding assays and antibacterial activity . The interaction of the Zn (II) complex with CT-DNA was investigated using Fluorescence Spectroscopy, viscosity measurement, and adsorption measurement .
Antibacterial Activity
The in vitro antibacterial activity study against Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus strains were studied with free ligand and Zn (II) metal complex .
Computational Studies
The stable geometry of the complex was established through computational simulation utilizing density functional theory . The ADMET characteristics of the complex and ligand were also assessed using ADMET analysis .
Synthesis of Thiophene Derivatives
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science Applications
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Fabrication of Organic Light-Emitting Diodes (OLEDs)
Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mechanism of Action
Safety and Hazards
While the specific safety and hazards of “2-Amino-5-(thiophen-2-yl)benzoic acid” are not detailed in the retrieved papers, general safety measures for handling chemicals include avoiding inhalation of dusts, avoiding substance contact, ensuring adequate ventilation, and wearing personal protective equipment .
properties
IUPAC Name |
2-amino-5-thiophen-2-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSSPVWKCSZVKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588079 |
Source
|
Record name | 2-Amino-5-(thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(thiophen-2-yl)benzoic acid | |
CAS RN |
885268-32-6 |
Source
|
Record name | 2-Amino-5-(thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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